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Compound of Interest

Compound Name: Tris(2-benzimidazolylmethyl)amine

Cat. No.: B1330919

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-
benzimidazolylmethyl)amine (TMB), a versatile tripodal ligand with significant applications in
coordination chemistry and materials science. This document collates and presents nuclear
magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data,
supported by detailed experimental protocols to ensure reproducibility and aid in further
research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Tris(2-
benzimidazolylmethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Chemical Shift o . .

Multiplicity Integration Assignment Solvent
(3) ppm
7.53 m 6H CeHa (aromatic) CDsOD
7.21 m 6H CeHa (aromatic) CDsOD
4.07 S 6H -CH2- CDs0OD

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1330919?utm_src=pdf-interest
https://www.benchchem.com/product/b1330919?utm_src=pdf-body
https://www.benchchem.com/product/b1330919?utm_src=pdf-body
https://www.benchchem.com/product/b1330919?utm_src=pdf-body
https://www.benchchem.com/product/b1330919?utm_src=pdf-body
https://www.benchchem.com/product/b1330919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reference:[1]

Table 2: 13C NMR Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Chemical Shift (d) ppm Assignment Solvent

152.88 C=N (imidazole) DMSO-ds
143.82 Aromatic C DMSO-ds
138.12 Aromatic C DMSO-de
124.20 Aromatic CH DMSO-de
116.00 Aromatic CH DMSO-de
39.00 -CHa- DMSO-ds

Note: Data is for a similar bifunctional molecule, bis(benzimidazol-2-yl)methane, and provides
an estimation of expected shifts.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Wavenumber (cm~?) Assignment

3391 N-H stretch

3177 Aromatic C-H stretch
1624 C=N stretch (imidazole)
1535 Aromatic C=C stretch
1437 C-H bend

1273 C-N stretch

1119 C-H in-plane bend

737 C-H out-of-plane bend
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Amax (nm) Solvent

280 DMF

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

Synthesis of Tris(2-benzimidazolylmethyl)amine

A common synthetic route involves the condensation reaction between nitrilotriacetic acid and
o-phenylenediamine.

Procedure:

Grind 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar to create a
homogeneous solid mixture.

o Transfer the mixture to a 250 mL single-neck round-bottom flask.

o Heat the flask in an oil bath at 190—200 °C for 1 houir.

 After cooling, crush the resulting solid and reflux it in methanol for 6 hours to extract the
product.

¢ Filter the hot solution to remove unreacted nitrilotriacetic acid.

» Evaporate the methanol from the filtrate to obtain a white-pink powder.

e Wash the powder with hot water four times to remove any unreacted o-phenylenediamine
and dry the final product.[1]
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NMR Spectroscopy

1H and 3C NMR Analysis:

o Sample Preparation: Dissolve a small amount of Tris(2-benzimidazolylmethyl)amine in a
deuterated solvent such as methanol-d4 (CDsOD) or dimethyl sulfoxide-de (DMSO-de).

e Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for
analysis.

e 'H NMR Acquisition:
o Tune and shim the instrument to the sample.
o Acquire a standard one-dimensional proton spectrum.
o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each unique carbon.

o A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio
due to the low natural abundance of 13C.

o Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Potassium Bromide (KBr) Pellet Method:
e Thoroughly dry spectroscopic grade KBr to remove any moisture.

e Grind 1-2 mg of the Tris(2-benzimidazolylmethyl)amine sample with approximately 100-
200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

e Place the powder into a pellet-forming die.
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o Apply pressure (typically several tons) using a hydraulic press to form a transparent or
translucent pellet.

e Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum,
typically in the range of 4000-400 cm~1.

UV-Vis Spectroscopy

Solution-Phase Analysis:

Prepare a stock solution of Tris(2-benzimidazolylmethyl)amine of a known concentration
in a UV-transparent solvent, such as dimethylformamide (DMF).

e Use a UV-Vis spectrophotometer and a quartz cuvette.
e Record a baseline spectrum with the pure solvent.

e Record the absorption spectrum of the sample solution over the desired wavelength range
(e.g., 200-800 nm).

« |dentify the wavelength of maximum absorbance (Amax).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of Tris(2-benzimidazolylmethyl)amine.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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